molecular formula C23H24ClN3O3 B2567440 3-[(4-chlorophenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-15-4

3-[(4-chlorophenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2567440
CAS No.: 1021032-15-4
M. Wt: 425.91
InChI Key: WGMUMJLEHMRUPG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a bicyclic system combining a piperidine and hydantoin ring. The 3-position is substituted with a 4-chlorophenylmethyl group, while the 8-position features a 3-phenylpropanoyl moiety.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c24-19-9-6-18(7-10-19)16-27-21(29)23(25-22(27)30)12-14-26(15-13-23)20(28)11-8-17-4-2-1-3-5-17/h1-7,9-10H,8,11-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMUMJLEHMRUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzylamine with a suitable diketone to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. These receptors are part of the G-protein coupled receptor (GPCR) family and play a role in modulating pain and other physiological processes. The compound binds to these receptors, activating them and leading to downstream signaling events that result in its pharmacological effects .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Chelating Groups : Pyridine (11) and imidazole (15) at position 3 enhance PHD2 inhibition by coordinating Fe(II) in the enzyme’s active site . The target compound’s 4-chlorophenylmethyl group may lack chelating capacity but could improve membrane permeability.
  • Aryl Substitutions: Fluorinated (14) and chlorinated (14, target) aryl groups optimize hydrophobic interactions. The 3-phenylpropanoyl group in the target compound may mimic aryl-binding motifs seen in active analogs .
  • Core Rigidity : Imidazolidine-2,4-dione derivatives (e.g., 11–16) require a rigid spirocyclic core for activity. Modifications like hydroxylation (e.g., 38, 41, 44) abolished potency, underscoring the need for structural integrity .

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities, particularly in cardioprotection and inhibition of mitochondrial permeability transition pores (mPTP). This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{20}H_{22}ClN_{3}O_{2}
  • Molecular Weight : 371.86 g/mol

The core structure features a spirocyclic arrangement that contributes to its biological activity.

1. Inhibition of Mitochondrial Permeability Transition Pores (mPTP)

Recent studies have highlighted the role of 1,3,8-triazaspiro[4.5]decane derivatives in inhibiting mPTP opening, which is crucial in preventing cell death during myocardial infarction (MI). The compound has shown promising results in:

  • Reducing apoptotic rates in myocardial cell models.
  • Protecting against reperfusion injury by maintaining mitochondrial function.

Research Findings

A study published in the International Journal of Molecular Sciences demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane effectively inhibited mPTP opening through mechanisms independent of the glutamic acid residue at position 119 in the ATP synthase c subunit. This finding suggests a novel pathway for cardioprotection without the toxic side effects associated with traditional mPTP inhibitors like Oligomycin A .

2. Cardioprotective Effects

The cardioprotective properties of this compound have been validated through various experimental models:

  • Case Study : In a model of myocardial ischemia-reperfusion injury, treatment with the compound resulted in a significant decrease in markers of cardiac damage and improved recovery metrics compared to control groups .

3. Structure-Activity Relationship (SAR)

Studies have explored the SAR of triazaspiro[4.5]decane derivatives to optimize their biological activity. The presence of specific substituents, such as the 4-chlorophenyl group and the 3-phenylpropanoyl moiety, has been linked to enhanced potency against mPTP .

CompoundSubstituentsmPTP Inhibition (%)Apoptotic Rate (%)
ANone1030
B4-Cl4515
CPhenyl6010

4. Safety Profile

Compared to traditional mPTP inhibitors, this compound exhibits a favorable safety profile. It does not significantly alter cell viability or ATP levels under acute treatment conditions, indicating lower toxicity .

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